molecular formula C9H6ClN3 B11768830 5-chloro-1-methyl-1H-indazole-3-carbonitrile

5-chloro-1-methyl-1H-indazole-3-carbonitrile

Cat. No.: B11768830
M. Wt: 191.62 g/mol
InChI Key: OKWDTFAPXSBKOL-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a chloro substituent at the 5-position, a methyl group at the 1-position, and a carbonitrile group at the 3-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of copper(II) acetate as a catalyst in dimethyl sulfoxide (DMSO) under an oxygen atmosphere has been reported to produce good yields .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-chloro-1-methyl-1H-indazole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include inhibition of key signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indazole-3-carbonitrile: Lacks the methyl group at the 1-position.

    1-methyl-1H-indazole-3-carbonitrile: Lacks the chloro substituent at the 5-position.

    5-chloro-1H-indazole-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.

Uniqueness

5-chloro-1-methyl-1H-indazole-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both the chloro and methyl groups, along with the carbonitrile group, makes it a valuable intermediate for synthesizing a variety of biologically active compounds .

Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

5-chloro-1-methylindazole-3-carbonitrile

InChI

InChI=1S/C9H6ClN3/c1-13-9-3-2-6(10)4-7(9)8(5-11)12-13/h2-4H,1H3

InChI Key

OKWDTFAPXSBKOL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=N1)C#N

Origin of Product

United States

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